molecular formula C18H12N2O3 B2711124 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione CAS No. 343375-22-4

3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione

Cat. No.: B2711124
CAS No.: 343375-22-4
M. Wt: 304.305
InChI Key: VJVBRRMHJTWOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a polycyclic aromatic compound featuring a chromeno[2,3-d]pyrimidine backbone substituted with a 4-methylphenyl group at the 3-position.

Properties

IUPAC Name

3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-6-8-12(9-7-11)20-10-14-16(21)13-4-2-3-5-15(13)23-17(14)19-18(20)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVBRRMHJTWOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=O)C4=CC=CC=C4OC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile to form 2-amino-4-(4-methylphenyl)-3-cyano-4H-chromene. This intermediate is then cyclized with urea under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown considerable promise in medicinal chemistry due to its biological activity:

  • Anticancer Properties : Research indicates that 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione selectively inhibits cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment .
  • Biological Assays : The compound has been evaluated in various biological assays for its ability to inhibit enzymes related to cancer progression, particularly CDK2 .

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Similar compounds within the chromeno-pyrimidine family have demonstrated antimicrobial effects, suggesting potential applications in treating infections .
  • Antioxidant Properties : The structural features of the compound may contribute to antioxidant capabilities, which are valuable in preventing oxidative stress-related diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in breast and prostate cancer cell lines .
  • Enzyme Inhibition Studies : Research focusing on the inhibition of CDK2 revealed that this compound effectively reduces enzyme activity in a dose-dependent manner, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione exerts its effects involves interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the chromeno-pyrimidine scaffold critically impacts molecular properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent (Position) Molar Mass (g/mol) Melting Point (°C) Key Features
3-Phenyl derivative () C₁₇H₁₀N₂O₃ Phenyl (3) 290.27 327–335 (decomp) High density (1.39 g/cm³)
3-(4-Chlorophenyl) derivative () C₁₇H₉ClN₂O₃ 4-Chlorophenyl (3) 324.72 Not reported Higher mass due to Cl; purity >90%
3-(4-Methylphenyl) target compound Not explicitly given* 4-Methylphenyl (3) ~306.3 (estimated) Not reported Likely increased lipophilicity
2-(Furan-2-yl)-3-(4-methylphenyl) derivative () C₂₂H₁₆N₂O₄ Furan-2-yl (2), 4-methylphenyl (3) 372.38 Not reported Enhanced polarity due to furan
Dihydro derivatives (M6, M7; ) C₁₄H₁₄N₂O₃ (M6) Ethyl/isopropyl (4) ~270.3 (M6) 140–160 Reduced aromaticity; lower mp

*Note: The exact molecular formula of the target compound is inferred as C₁₈H₁₂N₂O₃ based on structural similarity to and .

Key Observations:
  • Chlorine substitution () introduces electronegativity and steric bulk, which may improve metabolic stability but reduce solubility relative to methyl groups. Furan substitution () introduces polarity via oxygen atoms, favoring hydrogen bonding and solubility, albeit at the expense of hydrophobic interactions in biological targets.
  • Thermal Stability :
    • Fully aromatic derivatives (e.g., 3-phenyl analog) exhibit higher melting points (>300°C) due to strong π-π stacking and crystallinity, whereas dihydro derivatives () have lower melting points (140–160°C) owing to reduced planarity.

Biological Activity

3-(4-Methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines features of chromene and pyrimidine, leading to diverse potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula: C18H12N2O3C_{18}H_{12}N_{2}O_{3} with a CAS number of 343375-22-4. It is characterized by a fused chromene and pyrimidine ring system, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study focusing on various derivatives, it was found that certain compounds within this class effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Animal model studies demonstrated a significant reduction in inflammation markers when treated with this compound, suggesting its potential for therapeutic use in inflammatory diseases .

3. Anticancer Potential

In vitro studies have indicated that derivatives of this compound may possess anticancer properties. The ability to interact with DNA and inhibit cell proliferation has been highlighted as a key feature. For instance, molecular docking studies have shown that these compounds can bind effectively to targets involved in cancer cell growth regulation, making them candidates for further drug development .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Disruption of bacterial cell membranes.
  • Anti-inflammatory Activity : Inhibition of COX enzymes.
  • Anticancer Activity : Interaction with DNA and modulation of cell cycle regulators.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Screening : A study evaluated a series of chromeno-pyrimidine derivatives for antimicrobial efficacy against common pathogens. Results showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial potential .
  • Inflammation Model : In a rat model of induced inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims .
  • Cancer Cell Line Study : In vitro tests on human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly over 48 hours, suggesting potential as anticancer agents .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/ConditionMechanismReference
AntimicrobialE. coli, S. aureusDisruption of cell membranes
Anti-inflammatoryRat paw edema modelCOX inhibition
AnticancerHuman cancer cell linesDNA interaction & cell cycle modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione, and how do they differ in efficiency?

  • Methodology :

  • Traditional condensation : Reacting 4-hydroxycoumarin derivatives with aldehydes and urea in the presence of a silica-supported acid catalyst (e.g., acetaldehyde, 4-methylphenyl substituent) under reflux conditions. Yields typically range from 70–85% after crystallization .
  • Microwave-assisted synthesis : Using solvent-free conditions with formamidine acetate under microwave irradiation to cyclize intermediates like 2-amino-3-cyano-4H-chromenes. This method reduces reaction time (30–60 minutes) and improves yields (80–90%) .
    • Comparison : Microwave methods offer faster kinetics and higher atom economy, while traditional routes allow better control over regioselectivity for complex substituents.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • Spectroscopy : IR confirms functional groups (e.g., lactam C=O at ~1680 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 335) .
  • Thermal analysis : Melting points (160–250°C) and differential scanning calorimetry (DSC) assess purity .

Q. What in vitro biological assays are used to screen this compound’s activity?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (IC₅₀: 8–32 µg/mL for active derivatives) .
  • Antioxidant evaluation : DPPH radical scavenging assays (EC₅₀: 12–45 µM) to quantify free-radical neutralization .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • QSAR studies : Use 2D-QSAR to correlate substituent electronic parameters (e.g., Hammett constants) with antimicrobial activity. Hydrophobic groups at the 4-methylphenyl position enhance membrane penetration .
  • Molecular docking : Simulate binding to targets like PARP-1 (Poly-ADP-ribose polymerase) to identify key interactions (e.g., hydrogen bonding with pyrimidine-dione core) .

Q. How do conflicting biological activity data arise across studies, and how can they be resolved?

  • Case example : Discrepancies in antioxidant activity (EC₅₀: 12 vs. 45 µM) may stem from substituent effects (e.g., electron-donating groups vs. steric hindrance).
  • Resolution : Standardize assay protocols (e.g., DPPH concentration, solvent polarity) and use multivariate statistical analysis to isolate structural contributors .

Q. What strategies improve regioselectivity in functionalizing the chromeno-pyrimidine core?

  • Catalytic modulation : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the C6 position of the chromene ring .
  • Protecting groups : Temporarily block reactive sites (e.g., lactam oxygen) during halogenation or alkylation steps .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • Lipophilicity : Introducing polar groups (e.g., -OH, -NH₂) reduces logP values, improving solubility but decreasing blood-brain barrier permeability.
  • Metabolic stability : Methyl or fluorine substituents at the 4-methylphenyl position slow CYP450-mediated oxidation, as shown in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.